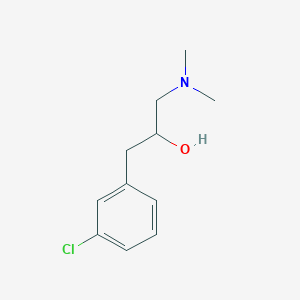

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.

Métodos De Preparación

The synthesis of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol typically involves several steps, starting with the preparation of the chlorophenyl precursor. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a controlled temperature to ensure the desired product is obtained with high yield and purity.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced analytical techniques ensures that the compound is produced consistently and meets the required specifications.

Análisis De Reacciones Químicas

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new derivatives.

Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include a variety of substituted phenyl and amino derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Analgesic Properties

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol has been studied for its analgesic effects, similar to those of tramadol, a well-known pain relief medication. Research indicates that both the compound and its metabolites contribute to its analgesic properties through interactions with opioid receptors and the inhibition of norepinephrine and serotonin reuptake .

2. Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. In vitro experiments demonstrated that it could induce apoptosis in various cancer cell lines, including hematological malignancies. The mechanism involves the activation of specific signaling pathways that promote cell death, particularly through the upregulation of pro-apoptotic genes such as p53 and Bax .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from m-chlorophenyl-phenylacetaldehyde and nitromethane in the presence of alkali metal hydroxides like potassium hydroxide. The process is optimized for yield and purity, often utilizing solvents such as ethanol or methanol under controlled temperatures .

Data Tables

Case Studies

Case Study 1: Analgesic Effects

In a comparative study with tramadol, researchers found that this compound exhibited similar efficacy in pain relief models, demonstrating its potential as an alternative analgesic. The study utilized animal models to assess pain response, confirming significant pain reduction comparable to standard treatments .

Case Study 2: Anti-Cancer Efficacy

A recent publication evaluated the anti-cancer properties of this compound against multiple myeloma and leukemia cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell proliferation and increased apoptosis rates. Molecular docking studies further supported these findings by illustrating strong binding affinities to key target proteins involved in cancer progression .

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-3-(dimethylamino)propan-2-ol: This compound has a similar structure but with the chlorine atom positioned at the para position on the phenyl ring. This difference in structure can lead to variations in reactivity and biological activity.

1-(3-Bromophenyl)-3-(dimethylamino)propan-2-ol: The presence of a bromine atom instead of chlorine can affect the compound’s chemical properties and reactivity.

1-(3-Chlorophenyl)-3-(methylamino)propan-2-ol: The replacement of the dimethylamino group with a methylamino group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Actividad Biológica

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a chlorophenyl group, a dimethylamino group, and a propanol backbone. Its structure allows for various chemical reactions, including oxidation, reduction, substitution, and addition reactions, which can influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values show promising results:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings suggest that the compound is particularly effective against common pathogens, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. In one study utilizing the A549 human lung adenocarcinoma model, the compound demonstrated significant cytotoxicity:

| Compound | Viability (%) | Concentration (µM) |

|---|---|---|

| This compound | 64 | 100 |

| Cisplatin (control) | 50 | 100 |

The results indicate that while the compound exhibits cytotoxic effects against cancer cells, its impact on non-cancerous cells also warrants consideration due to potential toxicity .

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. These may include:

- Enzyme Inhibition: The compound could inhibit enzymes critical for bacterial or cancer cell survival.

- Receptor Modulation: It may interact with cellular receptors that regulate growth and apoptosis in cancer cells.

Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential and minimizing side effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds, providing insights into structure-activity relationships (SAR):

- Pyrrolidine Derivatives: Research on pyrrolidine-based compounds has shown that halogen substitutions significantly enhance antibacterial activity. The presence of chlorine at specific positions on the phenyl ring correlates with increased potency .

- Comparative Analysis: When compared to structurally similar compounds like 1-(4-Chlorophenyl)-3-(dimethylamino)propan-2-ol, variations in the position of chlorine atoms can lead to differences in reactivity and biological efficacy .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-(dimethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-13(2)8-11(14)7-9-4-3-5-10(12)6-9/h3-6,11,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBKRRSLHVGQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.